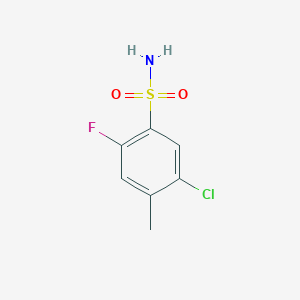
N1-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-N4-(9-((S)-3-((2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamido)-3-(4-(4-methylthiazol-5-yl)phenyl)propanamido)nonyl)terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-N4-(9-((S)-3-((2S,4R)-4-hydroxy-1-(®-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamido)-3-(4-(4-methylthiazol-5-yl)phenyl)propanamido)nonyl)terephthalamide” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, cyano, hydroxy, and amido groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
- Formation of the cyclobutyl core with tetramethyl substitution.
- Introduction of the chloro and cyano groups on the phenoxy ring.
- Coupling of the cyclobutyl and phenoxy moieties.
- Addition of the terephthalamide group.
- Final coupling with the complex nonyl side chain containing various functional groups.
Industrial Production Methods
Industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure conditions.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reagents like LiAlH4 or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
- Oxidation of the hydroxy group would yield a ketone.
- Reduction of the cyano group would yield an amine.
- Substitution of the chloro group would yield various substituted derivatives.
Scientific Research Applications
This compound could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in materials science for developing new polymers or coatings.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: The functional groups would dictate its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Compounds with similar functional groups, such as other terephthalamides or cyclobutyl derivatives.
- Molecules with similar biological activity, if applicable.
Uniqueness
- The combination of functional groups in this compound might confer unique reactivity or biological activity not seen in similar compounds.
Properties
Molecular Formula |
C59H73ClN8O8S |
|---|---|
Molecular Weight |
1089.8 g/mol |
IUPAC Name |
4-N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-N-[9-[[(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoyl]amino]nonyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C59H73ClN8O8S/c1-35(2)50(48-28-36(3)67-76-48)55(74)68-33-43(69)29-47(68)54(73)65-46(38-16-18-39(19-17-38)51-37(4)64-34-77-51)31-49(70)62-26-14-12-10-9-11-13-15-27-63-52(71)40-20-22-41(23-21-40)53(72)66-56-58(5,6)57(59(56,7)8)75-44-25-24-42(32-61)45(60)30-44/h16-25,28,30,34-35,43,46-47,50,56-57,69H,9-15,26-27,29,31,33H2,1-8H3,(H,62,70)(H,63,71)(H,65,73)(H,66,72)/t43-,46+,47+,50-,56?,57?/m1/s1 |
InChI Key |
UTPTUYDLZXJLRV-IANLAAPUSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)NCCCCCCCCCNC(=O)C3=CC=C(C=C3)C(=O)NC4C(C(C4(C)C)OC5=CC(=C(C=C5)C#N)Cl)(C)C)C6=CC=C(C=C6)C7=C(N=CS7)C)O |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)NCCCCCCCCCNC(=O)C3=CC=C(C=C3)C(=O)NC4C(C(C4(C)C)OC5=CC(=C(C=C5)C#N)Cl)(C)C)C6=CC=C(C=C6)C7=C(N=CS7)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)
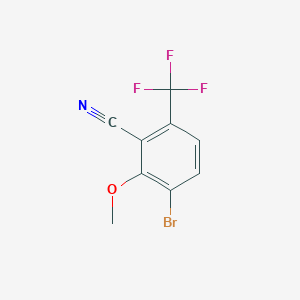
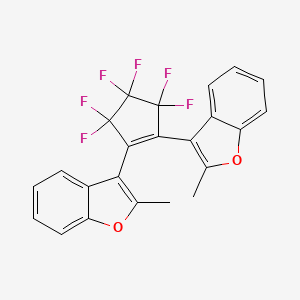
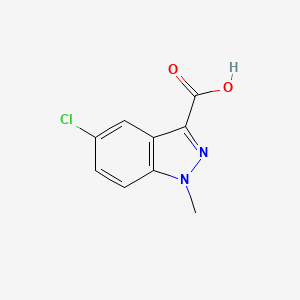
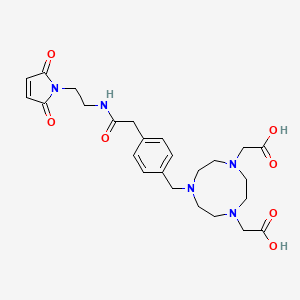
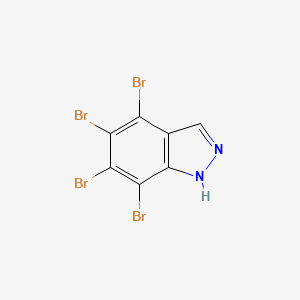
![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)

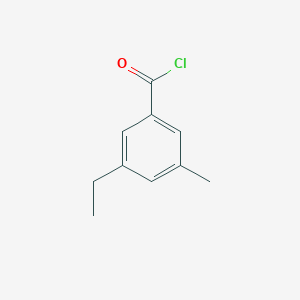
![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)
